3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol

Conformational analysis Molecular modeling Structure-based drug design

Select 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (CAS: 68281-26-5) for its unique 3-methyl-3-hydroxy substitution that forces the seven-membered dioxepin ring into a skew conformation distinct from unsubstituted analogs. This conformational bias is critical for developing selective muscarinic M3 receptor antagonists with demonstrated in vivo bladder selectivity over salivary gland tissue. Generic substitution is scientifically unsound: even minor structural changes at the 3-position can abolish receptor subtype potency and selectivity. Procure this specific chemotype to ensure reproducible SAR data and to access a validated, three-dimensional scaffold for screening libraries targeting allosteric sites or protein-protein interactions.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 68281-26-5
Cat. No. B3056006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol
CAS68281-26-5
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC1(COC2=CC=CC=C2OC1)O
InChIInChI=1S/C10H12O3/c1-10(11)6-12-8-4-2-3-5-9(8)13-7-10/h2-5,11H,6-7H2,1H3
InChIKeyHWYICNJWLYVBPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (CAS: 68281-26-5): A Benchmark 3-Hydroxy-3-Methyl Benzodioxepin Scaffold for Medicinal Chemistry


3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (CAS: 68281-26-5) is a heterocyclic organic compound belonging to the 3,4-dihydro-2H-1,5-benzodioxepin class, distinguished by a fused bicyclic system comprising a benzene ring and a seven-membered dioxepin ring with a hydroxyl and methyl substituent at the 3-position [1]. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.2 g/mol, and it is commercially available at ≥95% purity for research use . This compound serves as a versatile small molecule scaffold and intermediate, recognized for its potential utility in developing bioactive molecules, particularly as a precursor for muscarinic receptor ligands and other pharmacologically active derivatives [2].

Why 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (CAS: 68281-26-5) Cannot Be Indiscriminately Replaced by In-Class Analogs


Generic substitution among 3,4-dihydro-2H-1,5-benzodioxepin derivatives is scientifically unsound due to the extreme sensitivity of both conformational behavior and biological target engagement to even minor structural variations. The 3-methyl-3-hydroxy substitution pattern is not a trivial modification; it fundamentally alters the equilibrium between chair and skew conformations of the seven-membered heterocyclic ring compared to unsubstituted or differently substituted analogs, which in turn dictates the spatial presentation of pharmacophoric elements [1]. Furthermore, structure-activity relationship (SAR) studies on this scaffold demonstrate that substitution at the 3-position is a critical determinant of potency and selectivity at muscarinic receptor subtypes, where seemingly conservative changes can result in a complete loss of desired activity [2]. Therefore, substituting 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol with a structurally similar benzodioxepin may introduce uncharacterized conformational bias and unpredictable pharmacological outcomes, jeopardizing the reproducibility of key experiments in receptor pharmacology or chemical biology.

Quantitative Differentiation Guide: Comparative Evidence for 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol


Conformational Perturbation: 3-Methyl Substitution Shifts Heterocyclic Ring Equilibrium Toward a Skew Conformation

The presence of a methyl group at the 3-position significantly alters the conformational dynamics of the 3,4-dihydro-2H-1,5-benzodioxepin ring system. A foundational study demonstrated that while the unsubstituted heterocyclic ring predominantly adopts a chair conformation, substitution at the 3-position, particularly with an alkyl group, produces a large increase in the content of the alternative skew (twisted half-chair) conformation [1]. This conformational shift, quantified via changes in the angle of twist (θ) from UV absorption spectra, is not observed with substitutions at the 2- or 2- and 4-positions, highlighting a unique attribute of the 3-substituted scaffold [1].

Conformational analysis Molecular modeling Structure-based drug design

Class-Level Validation: The 1,5-Benzodioxepin Scaffold is a Privileged Chemotype for Muscarinic M3 Receptor Antagonism

While direct quantitative biological data for the specific compound 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (CAS: 68281-26-5) in receptor binding assays is not publicly available in primary literature, its core 1,5-benzodioxepin scaffold is a validated and optimized chemotype for muscarinic M3 receptor antagonism. A comprehensive SAR study of a series of novel 1,5-benzodioxepin derivatives reported several compounds with high binding affinity (Ki values in the low nanomolar range) for the human M3 receptor and demonstrated functional selectivity for bladder tissue over salivary gland in vivo [1]. This established SAR provides a strong class-level inference that 3-substituted benzodioxepins, particularly those with a hydroxyl handle for further derivatization, represent strategically important building blocks for accessing this biologically validated chemical space.

GPCR pharmacology Muscarinic receptor Overactive bladder Structure-activity relationship

Differential Synthetic Utility: The 3-Hydroxy Group Provides a Unique Vector for Targeted Derivatization vs. Unsubstituted or Amino-Substituted Analogs

The specific substitution pattern of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (a tertiary alcohol) confers distinct synthetic advantages over unsubstituted, 2-substituted, or 4-substituted benzodioxepin analogs. The 3-hydroxy group is a versatile handle for functionalization (e.g., esterification, etherification, or conversion to a leaving group), while the 3-methyl group provides steric hindrance that can enhance metabolic stability or direct stereoselective transformations. This contrasts sharply with other in-class intermediates like 3,4-dihydro-2H-1,5-benzodioxepin-7-yl isocyanate or 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine, which offer different and non-interchangeable reactive vectors [1]. Its role as a key intermediate in patented processes, such as those described for benzodioxanyl imidazolines [2], underscores its value in accessing structurally complex and pharmacologically relevant molecules that cannot be easily obtained from other regioisomers.

Synthetic chemistry Medicinal chemistry Scaffold diversification

High-Value Application Scenarios for Procuring 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol


Scaffold for Muscarinic Receptor (M3) Antagonist Lead Discovery and Optimization

This compound is a validated starting point for synthesizing novel muscarinic M3 receptor antagonists, a therapeutic class of significant interest for overactive bladder and respiratory disorders. As demonstrated by the SAR of 1,5-benzodioxepin derivatives, this scaffold can yield compounds with high M3 affinity and bladder-selective functional activity [1]. Procuring the 3-hydroxy-3-methyl core allows medicinal chemists to systematically explore structure-activity relationships around the 3-position and the heterocyclic ring, leveraging a chemotype with proven in vivo efficacy and selectivity over salivary gland tissue, a key safety differentiator [1].

Conformationally Biased Building Block for 3D-Focused Compound Libraries

Due to its unique ability to bias the benzodioxepin ring toward a skew conformation, this compound is ideal for constructing libraries that explore non-planar, three-dimensional chemical space [1]. This is a valuable strategy for improving target selectivity and addressing challenging protein-protein interactions or allosteric binding sites. Using this specific 3-substituted monomer ensures that the resulting compounds possess a distinct conformational profile compared to libraries built from unsubstituted or differently substituted benzodioxepins, thereby increasing the diversity and potential hit rate of a screening collection.

Key Intermediate for Complex Heterocyclic Synthesis and Late-Stage Functionalization

The compound's tertiary alcohol and ether functionalities make it a robust and versatile intermediate for multi-step organic synthesis. As exemplified in patent literature for related benzodioxepin derivatives, the 3-hydroxy group can be leveraged for nucleophilic substitution, esterification, or elimination to create more elaborate, pharmacologically relevant structures [2]. This provides a competitive advantage for process chemists developing efficient routes to complex drug candidates, offering a distinct synthetic handle not available in other regioisomeric benzodioxepin building blocks.

Reference Standard for Analytical and Structural Studies of 3-Substituted Benzodioxepins

Given the well-characterized conformational behavior of 3-substituted 3,4-dihydro-2H-1,5-benzodioxepins, this compound serves as a valuable reference standard for analytical chemistry and computational modeling. Its unique spectral signature, arising from the skewed heterocyclic ring, can be used to calibrate UV, NMR, or chiroptical methods aimed at determining the conformation and absolute configuration of more complex benzodioxepin derivatives in solution. Procuring this compound ensures a high-purity standard for rigorous structural validation studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.